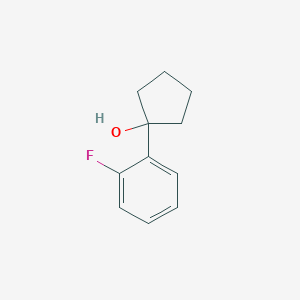

1-(2-Fluorophenyl)cyclopentan-1-ol

Description

1-(2-Fluorophenyl)cyclopentan-1-ol is a cyclopentanol derivative featuring a fluorinated aromatic ring at the 1-position of the cyclopentane ring. Fluorine substitution on the phenyl ring enhances lipophilicity, metabolic stability, and bioavailability compared to non-fluorinated analogs, making it relevant in medicinal chemistry and material science .

Properties

Molecular Formula |

C11H13FO |

|---|---|

Molecular Weight |

180.22 g/mol |

IUPAC Name |

1-(2-fluorophenyl)cyclopentan-1-ol |

InChI |

InChI=1S/C11H13FO/c12-10-6-2-1-5-9(10)11(13)7-3-4-8-11/h1-2,5-6,13H,3-4,7-8H2 |

InChI Key |

TXLYDQWVIMFHFU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)cyclopentan-1-ol typically involves the reaction of 2-fluorobenzaldehyde with cyclopentanone in the presence of a reducing agent. One common method is the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the reduction of the carbonyl group to form the desired alcohol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)cyclopentan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to form different alcohol derivatives.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products Formed

Oxidation: Formation of 1-(2-Fluorophenyl)cyclopentanone.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)cyclopentan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential use in pharmaceutical formulations.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)cyclopentan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorophenyl group can participate in hydrophobic interactions and π-π stacking with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Substituent Effects

The table below highlights key structural analogs of 1-(2-Fluorophenyl)cyclopentan-1-ol, emphasizing substituent differences and their implications:

*Estimated based on molecular formula C₁₁H₁₁FO (fluorophenyl + cyclopentanol).

2.4 Physical and Electronic Properties

- Electron-Withdrawing Effects : Fluorine (2-Fluorophenyl) offers moderate electronegativity compared to chlorine (4-Chlorophenyl) and bromine (3-Bromophenyl), influencing electronic distribution and acidity of the hydroxyl group .

- Steric Effects : Bulky substituents like tert-butyldiphenylsilyl (d-SI-46) reduce reactivity at the hydroxyl group, whereas smaller groups (methyl) enhance volatility .

Biological Activity

1-(2-Fluorophenyl)cyclopentan-1-ol is an organic compound characterized by a cyclopentane ring bonded to a 2-fluorophenyl group and a hydroxyl functional group. Its molecular formula is C_{11}H_{13}F O, with a molecular weight of approximately 180.22 g/mol. This compound has garnered interest in medicinal chemistry due to its unique structural features, which contribute to its biological activity.

Structural Characteristics

The presence of the hydroxyl group allows for the formation of hydrogen bonds with biological macromolecules, potentially influencing their conformation and function. The fluorophenyl moiety can engage in hydrophobic interactions and π-π stacking with aromatic residues in proteins, affecting enzymatic activities and receptor interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target proteins, altering their conformation.

- Hydrophobic Interactions : The fluorinated aromatic ring enhances lipophilicity, improving interactions with lipid membranes and proteins.

- Enzymatic Modulation : The compound may influence enzyme activity through competitive or non-competitive inhibition due to its structural similarities with natural substrates.

Biological Activity and Applications

Research indicates that this compound interacts with various molecular targets, influencing pathways involved in disease processes. Its potential applications include:

- Medicinal Chemistry : As a pharmaceutical agent, particularly in drug design where fluorinated compounds often exhibit enhanced metabolic stability.

- Organic Synthesis : It may serve as an intermediate for developing other complex molecules.

Table 1: Comparison of Structural Analogues

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(2-Chlorophenyl)cyclopentan-1-ol | Similar structure but with chlorine | Chlorine's electronegativity affects reactivity differently than fluorine |

| 1-(2-Bromophenyl)cyclopentan-1-ol | Similar structure but with bromine | Bromine's larger size may influence steric interactions |

| 1-(2-Methylphenyl)cyclopentan-1-ol | Similar structure but with a methyl group | Methyl substitution alters electronic properties compared to halogens |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their potential therapeutic effects. For example:

- Antidepressant Activity : Compounds structurally related to this compound have been evaluated for their effects on monoamine reuptake. These studies suggest that such compounds can alleviate symptoms associated with depression and anxiety disorders .

- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against various pathogens, indicating potential applications in treating infectious diseases .

- Cytotoxicity Studies : Investigations into the cytotoxic effects of similar compounds reveal varying degrees of effectiveness against cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.